CID 78066203
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78066203 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78066203 involves several steps, starting with the preparation of the initial reactants. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as crystallization and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78066203 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
CID 78066203 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrially, it is used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 78066203 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
CID 78066203 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. Some similar compounds include CID 146016268 and CID 54719036, which share certain structural features but differ in their specific properties and uses.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique properties and reactivity make it valuable for research and industrial applications
Eigenschaften
Molekularformel |
C16H21O2Si |
---|---|
Molekulargewicht |
273.42 g/mol |
InChI |
InChI=1S/C16H21O2Si/c1-4-11-17-14-18-12-6-13-19(5-2)16-9-7-15(3)8-10-16/h4,7-10H,1,5,11-12,14H2,2-3H3 |
InChI-Schlüssel |
YDQNFUXMADAGSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C#CCOCOCC=C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.